methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate
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Overview
Description
methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate is a synthetic organic compound that features a triazole ring, an azetidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate typically involves a multi-step process:
Formation of the Triazole Ring:
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The triazole and azetidine rings are then coupled with a benzoate ester to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohol derivatives of the benzoate ester.
Scientific Research Applications
methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,4-Triazol-1-ylmethyl)aniline: This compound also features a triazole ring and is used in similar applications.
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline: Another triazole-containing compound with comparable properties.
Uniqueness
methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate is unique due to the presence of both the azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug design and materials science.
Properties
IUPAC Name |
methyl 4-[3-(triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-22-15(21)13-4-2-12(3-5-13)14(20)18-8-11(9-18)10-19-7-6-16-17-19/h2-7,11H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXKGKJIHNXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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